molecular formula C11H11Cl2N B7843699 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B7843699
M. Wt: 228.11 g/mol
InChI Key: XWIOHXYURZORJQ-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine typically involves the following steps:

  • Bromination: The starting material, 3,5-dichlorophenol, undergoes bromination to introduce a bromine atom at the desired position.

  • Formation of Tetrahydropyridine Ring: The brominated compound is then subjected to a cyclization reaction to form the tetrahydropyridine ring.

  • Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical compounds.

  • Medicine: The compound's derivatives may exhibit biological activity, making them candidates for pharmaceutical research.

  • Industry: It is used in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structure and properties. Similar compounds include:

  • 4-(3,5-Dichlorophenyl)morpholine: This compound has a similar dichlorophenyl group but a different heterocyclic ring.

  • Procymidone: Another compound with a dichlorophenyl group, used as a herbicide.

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h1,5-7,14H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIOHXYURZORJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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